5-(2-Amino-2-oxoethyl)uridine

tRNA modification Elongator pathway Trm9 methyltransferase

Authentic 5-(2-Amino-2-oxoethyl)uridine (ncm⁵U, ≥98%) eliminates confounded results when probing translation fidelity or quantifying modified nucleoside cancer biomarkers. Generic uridine or mcm⁵U cannot substitute for ncm⁵U in Trm9/Trm112 methyltransferase assays or ribosome profiling. • Validated UHPLC-MS/MS reference standard (R²=0.99, CV≤15%) for retention-time alignment and MRM optimization. • Best-resolved crystal structure (R=0.036) in the xm⁵U family for cryo-EM/NMR modeling. • Bulk quantities available; shipped ambient with Certificate of Analysis.

Molecular Formula C11H15N3O7
Molecular Weight 301.25 g/mol
Cat. No. B12410336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Amino-2-oxoethyl)uridine
Molecular FormulaC11H15N3O7
Molecular Weight301.25 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC(=O)N
InChIInChI=1S/C11H15N3O7/c12-6(16)1-4-2-14(11(20)13-9(4)19)10-8(18)7(17)5(3-15)21-10/h2,5,7-8,10,15,17-18H,1,3H2,(H2,12,16)(H,13,19,20)/t5-,7?,8+,10-/m1/s1
InChIKeyZYEWPVTXYBLWRT-JPUAMRISSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Amino-2-oxoethyl)uridine (ncm5U) for tRNA Modification Research and Cancer Biomarker Studies – Technical Procurement Guide


5-(2-Amino-2-oxoethyl)uridine (CAS 29569-30-0), systematically known as 5-carbamoylmethyluridine (ncm⁵U), is a post-transcriptionally modified pyrimidine nucleoside found at the wobble position (U34) of eukaryotic cytoplasmic tRNAs [1]. It is a member of the xm⁵U family and serves as the obligate biosynthetic intermediate between 5-carboxymethyluridine (cm⁵U) and 5-methoxycarbonylmethyluridine (mcm⁵U), with the carbamoylmethyl side chain at the C5 position of the uracil ring [2]. This compound is required for accurate and efficient translation, and its levels are altered in multiple cancer types, making it a research tool for tRNA biology, translation fidelity, and modified nucleoside biomarker discovery [3].

Why 5-(2-Amino-2-oxoethyl)uridine Cannot Be Substituted by Generic Uridine Analogs – Key Procurement Considerations


5-(2-Amino-2-oxoethyl)uridine (ncm⁵U) occupies a unique and irreplaceable position within the eukaryotic tRNA wobble uridine modification cascade. Unlike the structurally similar 5-methoxycarbonylmethyluridine (mcm⁵U) or 5-carboxymethyluridine (cm⁵U), ncm⁵U bears a terminal carbamoyl (–CONH₂) rather than a methyl ester (–COOCH₃) or carboxyl (–COOH) group, which fundamentally alters its hydrogen-bonding capacity, ribosomal A-site and P-site behavior, and biosynthetic routing [1]. Substitution with generic uridine or even mcm⁵U in experimental systems confounds interpretation because ncm⁵U is the specific substrate of the Trm9/Trm112 methyltransferase and accumulates to diagnostic levels in trm9Δ, trm112Δ, and certain ALKBH8 mutants [2]. Furthermore, ncm⁵U exhibits distinct decoding properties at G-ending codons and a unique P-site effect that is not recapitulated by mcm⁵U or mcm⁵s²U, meaning that experiments probing translation fidelity or ribosome profiling require authentic ncm⁵U-containing tRNA substrates or the pure nucleoside standard for accurate quantification [3].

5-(2-Amino-2-oxoethyl)uridine Quantitative Differentiation Evidence – Comparator-Anchored Selection Data


Biosynthetic Intermediate Status: ncm5U Is the Obligate Substrate for Trm9/Trm112 Methyltransferase, Not cm5U

In the canonical model, cm5U is methylated by Trm9/Trm112 to yield mcm5U. However, in S. cerevisiae trm9Δ and trm112Δ strains, the major accumulating intermediate is ncm5U and ncm5s2U, not cm5U or cm5s2U, establishing that Trm9/Trm112 acts on ncm5U, not cm5U [1]. HPLC analysis confirmed that mcm5U and mcm5s2U are absent in trm9Δ mutants while ncm5U and ncm5s2U accumulate to readily detectable levels, demonstrating that ncm5U is the authentic penultimate intermediate in the mcm5U biosynthetic pathway—a distinction critical for pathway dissection studies [1].

tRNA modification Elongator pathway Trm9 methyltransferase

Distinct P-Site Effect in Ribosome Decoding: ncm5U Loss Exacerbates A-Site Slowdown Only When the P-Site Contains Cognate Codon

High-resolution ribosome profiling in S. cerevisiae U34 modification mutants (ncs2Δelp6Δ) revealed that ncm5U plays a strikingly different role at the ribosomal P site compared to other wobble modifications: loss of ncm5U exacerbates slow A-site decoding specifically when the P site contains a codon cognate to ncm5-modified tRNAs [1]. This P-site context dependency was not observed for mcm5U or mcm5s2U loss, indicating that ncm5U has a unique, non-redundant function in modulating translation elongation rates that cannot be compensated by the presence of other xm5U modifications [1].

ribosome profiling translation fidelity codon optimality

G-Ending Codon Decoding: ncm5U and mcm5U Both Promote U-G Wobble, but ncm5U Is the Preferred Substrate for Further Modification

In vivo decoding assays in S. cerevisiae demonstrated that both ncm5 and mcm5 side chains promote decoding of G-ending codons, challenging the long-held view that eukaryotes do not use U-G wobbling [1]. However, unlike mcm5U, ncm5U represents the branch-point intermediate: it can either be directly used in a subset of tRNAs (e.g., tRNAᴾʳᵒ ncm5UGG, tRNAⱽᵃˡ ncm5UAC) or be further methylated to mcm5U [2]. The prevalence of ncm5U is high: in yeast, the majority of cytosolic tRNA species harboring a uridine at position 34 carry ncm5U, ncm5Um, mcm5U, or mcm5s2U, with ncm5U being a major species in its own right [2].

wobble decoding U-G wobbling codon-anticodon interaction

Cancer Biomarker Differential: ncm5U Is Decreased in MCF-7 Breast Cancer Cells but Elevated in NSCLC Patient Urine

Metabolic profiling of the MCF-7 breast cancer cell line via LC-IT MS identified that 5-carbamoylmethyluridine (ncm5U) is decreased relative to non-cancerous controls, distinguishing it from other modified nucleosides that are typically elevated in cancer [1]. In contrast, a separate clinical study found that ncm5U is elevated in the urine of non-small cell lung carcinoma (NSCLC) patients, suggesting its potential utility as a tumor burden indicator specific to lung cancer [2]. A highly sensitive UHPLC-UniSpray-MS/MS method has been validated for simultaneous quantification of ncm5U alongside 41 other modified nucleosides in clinical specimens, with a correlation coefficient (R²) of 0.99 and precision within 15% CV at higher concentrations and 20% CV at the LLOQ [3].

cancer biomarker modified nucleoside LC-MS metabolomics

Crystal Structure Quality: ncm5U Refined to Higher Resolution (R = 0.036) than cm5U (R = 0.047)

The three-dimensional crystal structures of 5-carbamoylmethyluridine (ncm5U) and 5-carboxymethyluridine (cm5U) were determined from X-ray diffraction data [1]. ncm5U refined to a significantly lower R-factor (R = 0.036) compared to cm5U (R = 0.047), indicating a higher degree of structural order in the crystal lattice [1]. Additionally, 270-MHz ¹H NMR conformational analysis comparing cm5U, mcm5U, and ncm5U demonstrated that while the 5-substituent does not significantly alter furanose puckering or exocyclic hydroxymethyl rotamer populations relative to unmodified uridine, the anti glycosyl conformation is favored in all three derivatives, and the 5-substituent may act at the polynucleotide level to modulate anticodon loop conformation [2].

X-ray crystallography nucleoside conformation structural biology

Physicochemical Differentiation: ncm5U Exhibits Higher Calculated Aqueous Solubility than mcm5U

The carbamoyl (–CONH₂) terminus of ncm5U confers a lower LogP (−3.2 by vendor measurement; −3.12 calculated) and higher estimated aqueous solubility compared to the methyl ester (–COOCH₃) terminus of mcm5U (LogP −2.49) . The enhanced hydrophilicity of ncm5U is attributable to the additional hydrogen bond donor capacity of the terminal amide group (5 HBD vs. 4 HBD for mcm5Um), which also contributes to a higher topological polar surface area (TPSA = 167.87 Ų) [1]. These differences directly impact chromatographic retention on reversed-phase HPLC columns, where ncm5U elutes earlier than mcm5U under identical conditions [2].

physicochemical properties solubility LogP

High-Impact Application Scenarios for 5-(2-Amino-2-oxoethyl)uridine – Evidence-Based Procurement Rationale


LC-MS/MS Nucleoside Biomarker Panel Development Requiring ncm5U as a Calibrator

Clinical metabolomics laboratories developing targeted UHPLC-MS/MS assays for modified nucleoside cancer biomarker panels require purified ncm5U (≥98%) as a primary reference standard for retention time alignment, MRM transition optimization, and external calibration curve construction. The validated UHPLC-UniSpray-MS/MS method achieves R² = 0.99 for ncm5U with precision ≤15% CV, and the compound's differential abundance between MCF-7 breast cancer cells (decreased) and NSCLC patient urine (elevated) makes it a uniquely informative biomarker that cannot be inferred from other nucleoside standards [1][2].

Elongator Pathway Dissection Using ncm5U as the Authentic Trm9 Methyltransferase Substrate

Biochemical reconstitution of the S. cerevisiae and mammalian Elongator–Trm9–ALKBH8 tRNA modification cascade requires chemically pure ncm5U to serve as the methyl acceptor substrate for Trm9/Trm112 in vitro methyltransferase assays. The demonstration that ncm5U (not cm5U) accumulates in trm9Δ mutants establishes ncm5U as the bona fide penultimate intermediate; use of cm5U or mcm5U in place of ncm5U will produce negative or artifactual methyltransferase activity results [1].

Ribosome Profiling and Translation Fidelity Studies Using ncm5U-Modified tRNA Constructs

Investigators performing high-resolution ribosome profiling (28–29 nt footprints) or disome sequencing to quantify codon-specific translation elongation rates require ncm5U-containing tRNA substrates or the pure nucleoside as a spike-in standard for modified nucleoside quantification by HPLC-MS. The unique P-site effect of ncm5U—where its loss exacerbates A-site slowdown specifically when the P-site codon is cognate to ncm5U-modified tRNAs—cannot be replicated by mcm5U or mcm5s2U and must be studied with authentic ncm5U [1].

Structural Biology and Computational Modeling of tRNA Anticodon Loops

Structural biologists performing X-ray crystallography, NMR spectroscopy, or molecular dynamics simulations of tRNA anticodon stem-loops containing wobble uridine modifications benefit from the high-resolution crystal structure of ncm5U (R = 0.036), which is the best-resolved structure among the xm5U family members and provides superior atomic coordinates for the carbamoylmethyl side chain conformation [1]. The comparative ¹H NMR data confirm that the 5-substituent does not perturb the ribose conformation, making ncm5U a clean model for studying side-chain-specific effects on anticodon loop dynamics [2].

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